Octahydro-6H-cyclopenta[c]pyridin-6-one
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Overview
Description
Octahydro-6H-cyclopenta[c]pyridin-6-one is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is also known by its CAS number 1896341-41-5 . This compound is characterized by its this compound structure, which consists of a cyclopentane ring fused to a pyridine ring, forming a bicyclic system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-6H-cyclopenta[c]pyridin-6-one typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed cascade aza-Piancatelli reaction followed by [3+3]/[4+2] cycloaddition reactions . These reactions are carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement . Companies like ChemScene provide this compound in stock or on a backordered basis, ensuring its availability for various applications .
Chemical Reactions Analysis
Types of Reactions
Octahydro-6H-cyclopenta[c]pyridin-6-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Octahydro-6H-cyclopenta[c]pyridin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Octahydro-6H-cyclopenta[c]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Octahydrocyclopenta[c]pyridine: This compound shares a similar bicyclic structure but differs in its chemical properties and applications.
Octahydrocyclopenta[c]pyran: Another similar compound with a fused bicyclic structure, used as a protease-activated receptor 1 (PAR1) antagonist.
Uniqueness
Octahydro-6H-cyclopenta[c]pyridin-6-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,3,4,4a,5,7,7a-octahydrocyclopenta[c]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-6-1-2-9-5-7(6)4-8/h6-7,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZJXCHVOWFWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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